molecular formula C12H13ClO5 B3121021 Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate CAS No. 277325-00-5

Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate

Cat. No. B3121021
M. Wt: 272.68 g/mol
InChI Key: WBYSSJLSUASETN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate is a chemical compound with the molecular formula C12H13ClO5 . It has a molecular weight of 272.68 g/mol . This compound has gained attention in scientific research due to its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms . The exact structure can be found in the MOL file associated with its MDL Number: MFCD00127421 .


Physical And Chemical Properties Analysis

Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate has a melting point of 86-88°C . More detailed physical and chemical properties may be found in specialized chemical databases or literature.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate and related compounds have been synthesized and characterized in various studies, highlighting their potential in the development of novel pharmaceuticals and materials. For instance, the synthesis and evaluation of analgesic and anti-inflammatory activities of 1,3,4-oxadiazole derivatives, starting from a similar compound, ethyl (4-chloro-3-methylphenoxy) acetate, demonstrate the versatility of such compounds in medicinal chemistry (Dewangan et al., 2015). Additionally, the synthesis of anacardic acids, involving ethyl 6-(8-chlorooctyl)salicylate, a compound with a structure related to ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate, underlines the importance of such chemical structures in natural product synthesis (Satoh et al., 2001).

Crystal and Molecular Structure Studies

Crystal and molecular structure studies of compounds closely related to ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provide insights into the conformation and stability of these molecules, which is crucial for their application in material science and pharmaceuticals (Kaur et al., 2012).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of novel imines and thiazolidinones, starting from ethyl 2-(4-chloro-3-methylphenoxy) acetate, indicate the potential antimicrobial properties of compounds structurally similar to ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate. Such studies are pivotal for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Fuloria et al., 2009).

Applications in Polymer Chemistry

The preparation of polymeric materials, such as the rapid synthesis of the MEH-PPV monomer from 4-methoxyphenol, highlights the relevance of ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate and related compounds in the field of polymer chemistry. These materials have applications in electronics, coatings, and as functional materials in various industries (Anderson et al., 2008).

Safety And Hazards

Specific safety and hazard information for Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate is not available from the search results. For detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS) or consult with a chemical safety expert .

properties

IUPAC Name

ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO5/c1-3-17-11(15)7-18-12-8(6-14)4-9(13)5-10(12)16-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYSSJLSUASETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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